6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride
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Overview
Description
6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride is a heterocyclic compound with the molecular formula C7H7BrCl2N2O. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a bromine atom at the 6th position and a hydroxyl group at the 8th position of the imidazo[1,2-a]pyridine ring system, along with two hydrochloride groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through various methods such as condensation reactions, multicomponent reactions, oxidative coupling, and tandem reactions.
Formation of Dihydrochloride Salt: The final step involves the conversion of the compound into its dihydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogen derivatives.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes or proteins involved in the replication of pathogens, thereby exhibiting antimicrobial or antiviral activity . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, known for its wide range of biological activities.
6-Chloroimidazo[1,2-a]pyridine: Similar structure with a chlorine atom instead of bromine, exhibiting different reactivity and biological properties.
8-Hydroxyimidazo[1,2-a]pyridine: Similar structure with a hydroxyl group at the 8th position, used in various chemical and biological studies.
Uniqueness
6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridin-8-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O.2ClH/c8-5-3-6(11)7-9-1-2-10(7)4-5;;/h1-4,11H;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPRTDKAPZXWMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)O)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrCl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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